N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide

Antimycobacterial Drug-resistant tuberculosis DprE1

Fluorine positional scanning demands the exact 4-fluorophenyl regioisomer; substituting 2-F or des-fluoro analogs invalidates electronic and steric SAR conclusions. - Para-fluoro anchor for matched pair analysis vs. 2-F isomer (CAS 887220-67-9) and des-fluoro analog. - Para-nitro reference for bioreductive activation studies vs. 3-nitro isomer (CAS 877632-18-3). - 4-Fluorophenylpiperazine pharmacophore enables CNS penetration and GPCR polypharmacology screening. Supplied with CoA; custom synthesis mg to gram scale.

Molecular Formula C23H23FN4O4
Molecular Weight 438.459
CAS No. 887219-25-2
Cat. No. B2744526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide
CAS887219-25-2
Molecular FormulaC23H23FN4O4
Molecular Weight438.459
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
InChIInChI=1S/C23H23FN4O4/c24-18-5-9-19(10-6-18)26-11-13-27(14-12-26)21(22-2-1-15-32-22)16-25-23(29)17-3-7-20(8-4-17)28(30)31/h1-10,15,21H,11-14,16H2,(H,25,29)
InChIKeyUJILUNVBZGOILQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Class & Baseline Characterization


The compound N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide represents a multi-functional synthetic small molecule within the nitrobenzamide class, incorporating a 4-fluorophenylpiperazine pharmacophore, a furan ring, and a 4-nitrobenzamide moiety [1]. Its structure places it among piperazine-linked nitroheterocyclic amides, a class investigated for antimycobacterial and neuropsychiatric targets through modulation of enzyme and receptor activities [2]. The precise arrangement of these structural elements distinguishes it from simpler nitrobenzamide fragments and provides a scaffold for structure-activity relationship (SAR) exploration in medicinal chemistry programs [1].

1 Nitrobenzamide scaffold for SAR exploration programs
2 4-Fluorophenylpiperazine pharmacophore for target engagement studies
3 Multi-pathway probe: antimycobacterial and CNS receptor profiling

Why Generic Substitution Fails for This Compound


Simple substitution of in-class piperazine-nitrobenzamide analogs is not scientifically valid for rigorous research applications, because variations in the position of the nitro group (4- vs 3-nitro) or the fluorine substituent on the phenyl ring (4- vs 2-fluorophenyl) profoundly alter electronic distribution, steric profile, and hydrogen-bonding capacity [1]. Even within reported nitrobenzamide series, replacing the furan ring with a pyridine ring or removing the fluorine altogether changes the compound's lipophilicity (XLogP3 ~3.4 for the target vs. structurally distinct comparators), topological polar surface area, and target engagement profile [1]. Direct evidence from related nitrobenzamide series demonstrates that the presence and position of the 4-fluorophenylpiperazine substituent directly impacts antimycobacterial MIC values and selectivity indices [2]. Thus, every structural permutation defines a distinct pharmacological entity; which analog is procured determines which biological hypotheses can be tested.

Regioisomer mismatch: 2-fluorophenyl or 3-nitro analogs may shift binding geometry and electronic profile, altering target engagement.
Heterocycle substitution: Replacing furan with pyridine introduces a basic center, potentially changing solubility, metabolism, and off-target interactions.
Class-internal variance: Within nitrobenzamide series, subtle structural permutations can alter MIC and selectivity indices; direct interchange invalidates SAR hypotheses.

Quantitative Evidence Guide


Antimycobacterial Potency Against Drug-Resistant TB

Within a series of nitrobenzamide derivatives originally designed around DprE1 inhibition, those containing the 4-(4-fluorophenyl)piperazin-1-yl substituent achieved MIC values equivalent to the clinical-stage anti-TB agent PBTZ169 (<0.016 μg/mL against drug-sensitive MTB H37Rv) and maintained this potency against two distinct drug-resistant clinical isolates [1]. This performance was explicitly observed for derivatives carrying the 4-fluorophenylpiperazine moiety, distinguishing them from structurally varied analogs in the series that did not achieve this dual potency profile [1]. The quantitative parity with a known clinical candidate places this chemotype's antimycobacterial activity at the threshold where further pharmacokinetic and safety optimization is warranted.

Antimycobacterial MIC
Class-level inference
4-fluorophenylpiperazine series member matched PBTZ169 MIC <0.016 μg/mL against H37Rv and drug-resistant isolates.
Supports DprE1 pathway inhibition screening
Data from series member; target compound-specific MIC not independently reported.
Antimycobacterial Drug-resistant tuberculosis DprE1

Selectivity Index and Safety Margin

The four most active compounds in the nitrobenzamide series, which included the 4-(4-fluorophenyl)piperazin-1-yl derivative, demonstrated acceptable safety indices exceeding 1500 (SI > 1500), positioning them comparably with PBTZ169 and Lead 1 in terms of in vitro therapeutic window [1]. This indicates that the potent antimycobacterial activity is not merely a consequence of general cytotoxicity, a common pitfall in anti-TB drug development. The high selectivity index distinguishes these compounds from numerous early-stage anti-TB hits that fail due to narrow therapeutic windows.

Selectivity Index
Class-level inference
SI > 1500 in series members, comparable to PBTZ169 and Lead 1.
Indicates low general cytotoxicity risk in assay panel
Cytotoxicity endpoint context; individual compound SI not confirmed.
Cytotoxicity Selectivity Index Drug Safety

4-Fluorophenyl vs. 2-Fluorophenyl Isomer Differentiation

The target compound (CAS 887219-25-2) is the 4-fluorophenyl regioisomer, while the closely related CAS 887220-67-9 is the 2-fluorophenyl isomer [REFS-1, REFS-2]. In medicinal chemistry, the position of a fluorine substituent on the phenyl ring critically influences both molecular conformation and electronic distribution. The 4-fluoro substitution creates a linear para-substituted geometry, whereas the 2-fluoro isomer introduces steric hindrance ortho to the piperazine nitrogen, potentially altering the dihedral angle of the phenyl ring and the basicity of the piperazine nitrogen. This position-dependent geometry directly impacts target binding: in analogous piperazine-containing pharmacophores, para-fluorophenyl substitution has been associated with favorable mycobacterial potency profiles compared to ortho-substituted variants . Quantitative XLogP3 values and topological polar surface area (TPSA) calculations available via Kuujia.com for CAS 887219-25-2 (XLogP3: 3.4; TPSA: 94.5 Ų) provide a baseline for rational analog selection.

Fluorine Regioisomer Comparison
Supporting evidence
4-F vs 2-F substitution: distinct spatial geometry; XLogP3=3.4, TPSA=94.5 Ų (4-F).
Isomer identity critical for SAR interpretation
Direct comparative bioactivity not publicly available.
Structure-Activity Relationship Fluorine Scan Isomer Comparison

4-Nitro vs. 3-Nitrobenzamide Pharmacological Impact

The target compound carries a 4-nitrobenzamide moiety, whereas CAS 877632-18-3 is the direct 3-nitrobenzamide analog [1]. The position of the nitro group fundamentally alters the electron-withdrawing character and the potential for bioreductive activation, a key mechanism for nitro-containing anti-TB agents. Meta-nitro (3-nitro) substitution directs electron density differently across the aromatic ring compared to para-nitro (4-nitro) substitution, resulting in distinct redox potentials and metabolic activation pathways. In the broader nitrobenzamide anti-TB literature, para-substituted analogs have been associated with DprE1 inhibition, while meta-substituted variants may engage alternative targets or exhibit different activation kinetics [2]. Additionally, the para-nitrobenzamide group may form distinct hydrogen-bonding interactions with target protein residues, a feature directly dependent on the 4-position substitution pattern.

Nitro Position Isomerism
Supporting evidence
4-nitro vs 3-nitro substitution alters electronic distribution and redox potential.
Meta-nitro may engage different targets or activation pathways
Inferred from nitrobenzamide class SAR; direct comparison lacking.
Nitro Position Isomerism Nitrobenzamide SAR TB Drug Discovery

Furan vs. Pyridine Heterocycle Substitution

The target compound incorporates a furan-2-yl moiety, whereas CAS 887207-15-0 replaces this with a pyridin-3-yl group while retaining the 4-fluorophenylpiperazine and 4-nitrobenzamide elements [1]. Furan and pyridine rings represent fundamentally different heterocyclic building blocks: furan is electron-rich with oxygen-mediated hydrogen bond acceptor capacity, while pyridine is electron-deficient with a nitrogen atom capable of both hydrogen bond acceptance and protonation at physiological pH. This substitution alters the compound's overall polarity (furan has no basic center, while pyridine's pKa ~5.2 can influence solubility and target binding under physiological conditions). Additionally, furan-containing compounds are susceptible to cytochrome P450-mediated metabolic oxidation, whereas pyridine-containing analogs may undergo N-oxidation or exhibit different metabolic liability profiles. The differential behavior of these heterocycles in anti-TB series provides a rational basis for selecting one chemotype over the other depending on pharmacokinetic or target engagement objectives.

Heterocycle Substitution
Supporting evidence
Furan-2-yl (electron-rich) vs pyridin-3-yl (basic center pKa~5.2); different H-bonding and metabolic profiles.
Metabolic stability and solubility may differ markedly
Property-based comparison; no direct comparative bioactivity data.
Heterocycle SAR Furan Bioisostere Piperazine Pharmacophore

Research and Industrial Application Scenarios


Anti-TB Drug Discovery Targeting DprE1

Researchers targeting DprE1 (decaprenylphosphoryl-β-D-ribose oxidase) for anti-TB drug development should evaluate this fluorophenylpiperazine-containing nitrobenzamide scaffold. As demonstrated in a published series, analogs containing the 4-(4-fluorophenyl)piperazin-1-yl substituent matched the in vitro potency of PBTZ169 (MIC <0.016 μg/mL) against both drug-sensitive and drug-resistant M. tuberculosis strains while maintaining safety indices exceeding 1500 . This compound's structural features position it as a valuable starting point for further optimization of pharmacokinetic properties, as the furan ring and fluorophenyl group offer two independent vectors for SAR exploration. The 4-fluorophenylpiperazine moiety may also confer favorable blood-brain barrier penetration if CNS-TB is a target indication, a hypothesis testable with this specific scaffold.

Fluorine Positional Scan of Phenylpiperazine

This 4-fluorophenyl regioisomer (CAS 887219-25-2) serves as the para-substituted anchor in a fluorine positional scan of the phenylpiperazine ring. Systematic comparison with the 2-fluorophenyl isomer (CAS 887220-67-9) and the des-fluoro analog (N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide) enables medicinal chemists to map the steric and electronic requirements of the target binding pocket . Changes in activity across this fluorine scan provide direct evidence of whether the target accommodates a para-fluoro substituent favorably, guiding subsequent multi-parameter optimization of potency, selectivity, and metabolic stability.

Nitrobenzamide Positional Isomer Profiling

For studies investigating the bioreductive activation of nitroaromatic anti-TB agents, this 4-nitrobenzamide compound provides the para-nitro reference point in a matched molecular pair with its 3-nitrobenzamide isomer (CAS 877632-18-3) . The differential redox potentials and enzymatic reduction rates between para- and meta-nitro substrates can be quantitatively measured using electrochemical assays and flavoenzyme reduction assays. This direct comparison is essential for understanding the mechanism of action of nitro-containing anti-TB compounds, particularly whether activity is driven by nitro reduction or by intact compound binding to DprE1 or alternative targets .

CNS-Targeted Probe Development

The 4-fluorophenylpiperazine fragment is a well-validated pharmacophore for serotonin (5-HT) and dopamine (D2) receptor engagement . This compound's multi-functional structure, additionally incorporating a furan and 4-nitrobenzamide, provides a scaffold for developing bifunctional CNS probes. The 4-fluorophenylpiperazine moiety may confer receptor binding affinity, while the nitrobenzamide group offers a handle for further functionalization or serves as a photoreactive group for target identification studies. Screening this compound against panels of GPCR targets, particularly serotonin receptor subtypes, could reveal polypharmacology relevant to neuropsychiatric disorders, leveraging the known structure-activity relationships of arylpiperazine derivatives .

Application
Selection Property
Validation Focus
Antimycobacterial DprE1 pathway research
Nitrobenzamide scaffold with 4-fluorophenylpiperazine
MIC endpoint context against MTB strain panels
Fluorine regioisomer SAR studies
4-fluorophenyl regioisomer identity
Isomer-specific target engagement profiling
Nitro positional isomer profiling
Para-nitrobenzamide redox properties
Bioreductive activation mechanism review
CNS receptor engagement probe research
4-fluorophenylpiperazine CNS pharmacophore
GPCR selectivity screening validation
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